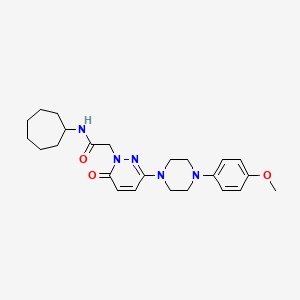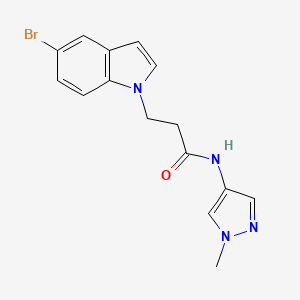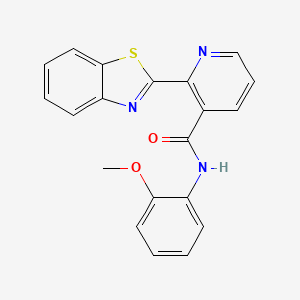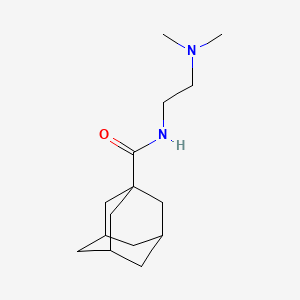
C15H12ClN7O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H12ClN7O is a chemical entity that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorine atom, multiple nitrogen atoms, and a complex arrangement of carbon and hydrogen atoms. It is used in various applications, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H12ClN7O involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems and real-time monitoring ensures that the production process is consistent and meets quality standards.
化学反应分析
Types of Reactions
C15H12ClN7O: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chlorinated oxides, while reduction reactions may yield dechlorinated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学研究应用
C15H12ClN7O: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of C15H12ClN7O involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including the modulation of enzyme activity or the inhibition of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
C15H12ClN7O: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C16H13ClN2O: This compound has a similar structure but with an additional carbon and nitrogen atom.
C14H11ClN6O: This compound has one less carbon and nitrogen atom compared to .
The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various applications that other similar compounds may not be able to achieve.
属性
分子式 |
C15H12ClN7O |
|---|---|
分子量 |
341.75 g/mol |
IUPAC 名称 |
2-[(2-chloro-7H-purin-6-yl)amino]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C15H12ClN7O/c16-15-22-13(12-14(23-15)20-7-19-12)18-6-11(24)21-10-3-1-2-9-8(10)4-5-17-9/h1-5,7,17H,6H2,(H,21,24)(H2,18,19,20,22,23) |
InChI 键 |
VTGGHOOUUXGPNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CNC3=NC(=NC4=C3NC=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12166007.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166014.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B12166022.png)
![3-(1H-indol-3-yl)-N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12166028.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166035.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166038.png)
![3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12166050.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12166058.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12166066.png)

